Octahydro-4(1h)-quinolinone
Overview
Description
Octahydro-4(1H)-quinolinone is a chemical compound that belongs to the class of quinolinones It is characterized by a saturated bicyclic structure, which includes a quinoline ring system that has been fully hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4(1H)-quinolinone typically involves the reduction of quinolinone derivatives. One common method is the catalytic hydrogenation of quinolinone using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalyst systems to achieve high conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
Octahydro-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Octahydro-4(1H)-quinolinone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Octahydro-4(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Quinolinone: The parent compound from which Octahydro-4(1H)-quinolinone is derived.
Tetrahydroquinoline: A partially hydrogenated derivative of quinoline.
Decahydroquinoline: A fully hydrogenated derivative with a similar structure.
Uniqueness
This compound is unique due to its fully saturated ring system, which imparts different chemical and physical properties compared to its partially or non-hydrogenated counterparts. This makes it particularly useful in applications requiring stability and specific reactivity profiles .
Properties
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTBFFGJFFYFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389753 | |
Record name | octahydro-4(1h)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58869-89-9 | |
Record name | octahydro-4(1h)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58869-89-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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